REACTION_CXSMILES
|
[Na].C(O[C:5](=[O:9])[CH2:6][O:7][CH3:8])C.[CH3:10][C:11]([CH3:13])=[O:12].COC(C)(C)C>C1(C)C=CC=CC=1>[CH3:8][O:7][CH2:6][C:5](=[O:9])[CH2:10][C:11](=[O:12])[CH3:13] |^1:0|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
72 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
after which time the sodium salt precipitated
|
Type
|
CUSTOM
|
Details
|
After collection
|
Type
|
WASH
|
Details
|
washing with additional tert-butyl methyl ether
|
Type
|
DISSOLUTION
|
Details
|
the sodium salt was dissolved in 46 mL of 20% H2SO4
|
Type
|
EXTRACTION
|
Details
|
The contents were extracted with tert-butyl methyl ether
|
Type
|
CONCENTRATION
|
Details
|
the organic layers concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COCC(CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.76 g | |
YIELD: PERCENTYIELD | 36.9% | |
YIELD: CALCULATEDPERCENTYIELD | 36.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |